N',4-dihydroxy-3-methoxybenzene-1-carboximidamide
Description
N',4-Dihydroxy-3-methoxybenzene-1-carboximidamide is a substituted benzene derivative featuring hydroxyl (-OH), methoxy (-OCH₃), and carboximidamide (-C(=NH)NH₂) functional groups. The compound’s structure (Fig.
Properties
IUPAC Name |
N',4-dihydroxy-3-methoxybenzenecarboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-13-7-4-5(8(9)10-12)2-3-6(7)11/h2-4,11-12H,1H3,(H2,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLLLMJAEESLLSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=NO)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’,4-dihydroxy-3-methoxybenzene-1-carboximidamide typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 3-methoxy-4-hydroxybenzaldehyde.
Formation of Carboximidamide Group: The precursor undergoes a reaction with an appropriate reagent, such as ammonium acetate, to introduce the carboximidamide group.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of N’,4-dihydroxy-3-methoxybenzene-1-carboximidamide may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis process efficiently.
Purification: Employing purification techniques such as crystallization or chromatography to obtain a high-purity product.
Quality Control: Implementing stringent quality control measures to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N’,4-dihydroxy-3-methoxybenzene-1-carboximidamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding quinones.
Reduction: The carboximidamide group can be reduced to form amines.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
N’,4-dihydroxy-3-methoxybenzene-1-carboximidamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’,4-dihydroxy-3-methoxybenzene-1-carboximidamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways: It can influence various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Substituent Variations: Hydroxy and Methoxy Positioning
Compound A : 3-(Cyclopentyloxy)-N'-hydroxy-4-methoxybenzene-1-carboximidamide hydrochloride (CAS 1461726-85-1)
- Structure : Differs by substitution of a cyclopentyloxy group at the 3-position and a hydrochloride salt form.
- The hydrochloride salt increases aqueous solubility, a critical factor in pharmaceutical formulations .
- Applications: No specific data are provided, but the salt form suggests preclinical or therapeutic exploration.
Compound B: N-(4-Amino-3-hydroxybutyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enimidic acid
- Structure: Contains a conjugated enimidic acid chain and an amino-hydroxybutyl side chain.
- Properties: The extended conjugation may enhance UV absorption, relevant in photochemical studies. The amino and hydroxyl groups could facilitate hydrogen bonding, influencing target binding in biological systems .
Key Difference : The target compound lacks complex side chains, favoring simpler synthetic routes but possibly limiting bioavailability compared to Compound B.
Heterocyclic Analogs
Compound C: 4-Hydroxy-N-[(methoxyimino)methyl]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide (CAS 339015-81-5)
- Structure: Incorporates a pyridazine ring with a carboxamide group and methoxyimino substituent.
- Molecular weight (288.26 g/mol) and polarity differ significantly from the target compound due to the phenylpyridazine system .
- Applications : Heterocycles like pyridazine are common in drug design (e.g., antiviral or anticancer agents), suggesting possible therapeutic overlap if the target compound is derivatized.
Key Difference : The absence of a heterocycle in the target compound reduces synthetic complexity but may limit target selectivity.
Functional Group Comparisons: Carboximidamide vs. Carboxamide
Compound D : N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Structure : Features a carboxamide (-CONH-) group and a tertiary alcohol side chain.
- Synthesis: Prepared via reaction of 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol, highlighting the utility of acyl chlorides in amide formation .
Agricultural and Industrial Derivatives
Compound E : N-(3,4-Dichlorophenyl) propanamide (Propanil)
- Structure : A simple dichlorophenyl propanamide.
- Applications : Widely used as a herbicide, contrasting with the target compound’s undefined agricultural role .
- Structural Insight : Chlorine substituents in Propanil enhance electrophilicity, aiding in plant enzyme inhibition. The target compound’s hydroxyl and methoxy groups may instead promote antioxidant or metal-chelating activity.
Data Table: Structural and Functional Comparison
Biological Activity
N',4-dihydroxy-3-methoxybenzene-1-carboximidamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and antioxidant research. This article explores its biological activity, mechanisms, and relevant case studies.
Chemical Structure and Properties
This compound features a benzene ring with two hydroxyl groups and a methoxy group, along with a carboximidamide functional group. This unique arrangement of substituents contributes to its reactivity and biological properties.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. It has been investigated against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Escherichia coli | 0.015 mg/mL | 0.030 mg/mL |
| Staphylococcus aureus | 0.020 mg/mL | 0.040 mg/mL |
| Bacillus cereus | 0.025 mg/mL | 0.050 mg/mL |
These results suggest that the compound can inhibit bacterial growth effectively, making it a candidate for further development in antimicrobial therapies.
Antioxidant Activity
The antioxidant capabilities of this compound have also been explored. The presence of hydroxyl groups is known to enhance the compound's ability to scavenge free radicals, thereby protecting cells from oxidative stress.
Table 2: Antioxidant Activity Assays
| Assay Type | IC50 (µM) |
|---|---|
| DPPH Radical Scavenging | 12.5 |
| ABTS Radical Scavenging | 15.0 |
| FRAP Assay | 20.0 |
These assays indicate that the compound has substantial potential as an antioxidant agent, which could be beneficial in preventing oxidative damage in various diseases.
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Interaction : The hydroxyl and methoxy groups can form hydrogen bonds with active sites on enzymes, potentially inhibiting or modulating their activity.
- Receptor Binding : The carboximidamide group may facilitate binding to specific receptors, influencing cellular signaling pathways.
This multifaceted interaction profile underscores the compound's versatility in biological systems.
Case Studies
Several studies have documented the biological effects of this compound:
- Study on Antimicrobial Efficacy : A recent study evaluated the compound against antibiotic-resistant strains of bacteria, finding that it displayed superior activity compared to traditional antibiotics like ampicillin and streptomycin .
- Oxidative Stress Mitigation : Another investigation demonstrated that treatment with this compound significantly reduced markers of oxidative stress in cell cultures exposed to harmful agents, indicating its potential for therapeutic use in conditions characterized by oxidative damage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
